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  • Product: N-(Tert-butoxycarbonyl)glycine-2-13C-15N
  • CAS: 145143-01-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of N-Boc-glycine-2-¹³C-¹⁵N in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-glycine-2-¹³C-¹⁵N, a critical isotopically labeled building block in contemporary drug discovery and development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-glycine-2-¹³C-¹⁵N, a critical isotopically labeled building block in contemporary drug discovery and development. Addressed to researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document delves into the physicochemical principles governing the solubility of this compound. It offers a compilation of known solubility data, a detailed experimental protocol for precise solubility determination, and expert insights into solvent selection for various applications, including peptide synthesis and spectroscopic analysis. The guide also clarifies the negligible impact of stable isotope labeling on solubility, ensuring the direct applicability of data from the unlabeled analogue, N-Boc-glycine.

Introduction: The Significance of N-Boc-glycine-2-¹³C-¹⁵N in Research and Development

N-(tert-butoxycarbonyl)-glycine (N-Boc-glycine) is a cornerstone derivative of the simplest amino acid, glycine, widely employed in peptide synthesis and medicinal chemistry.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers robust yet readily cleavable protection for the amino functionality, enabling controlled and sequential peptide bond formation.[2][] The isotopically labeled variant, N-Boc-glycine-2-¹³C-¹⁵N, incorporates stable isotopes at the α-carbon and the nitrogen atom. This labeling provides a powerful tool for tracer studies in metabolic research, pharmacokinetic analyses, and as an internal standard in quantitative mass spectrometry-based proteomics and biomolecular NMR.[4][5]

A thorough understanding of the solubility of N-Boc-glycine-2-¹³C-¹⁵N in various organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction media, purification strategies, and formulation for analytical and biological assays. This guide aims to provide a detailed technical resource on this critical physicochemical property.

The Physicochemical Landscape of N-Boc-glycine Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. For N-Boc-glycine, several key features dictate its solubility profile:

  • The Carboxylic Acid Moiety: The free carboxylic acid group (-COOH) is polar and capable of acting as a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents.

  • The Boc Protecting Group: The bulky tert-butoxycarbonyl group introduces a significant nonpolar, hydrophobic character to the molecule. This enhances solubility in less polar organic solvents compared to unprotected glycine.[1][]

  • The Amide Linkage: The carbamate linkage (-NH-COO-) possesses a dipole moment and can participate in hydrogen bonding, contributing to its solubility in a range of solvents.

  • Zwitterionic Potential: While the Boc group reduces the basicity of the nitrogen atom, the carboxylic acid can still deprotonate in the presence of a base. Unlike free glycine, which exists predominantly as a zwitterion in neutral aqueous solution, N-Boc-glycine is a moderately acidic compound.[6][7]

The Effect of Isotopic Labeling on Solubility

A crucial consideration for researchers is whether the isotopic labeling in N-Boc-glycine-2-¹³C-¹⁵N significantly alters its solubility compared to the unlabeled N-Boc-glycine. The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N results in a marginal increase in molecular weight. However, the electronic structure, molecular geometry, and intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding potential) remain virtually identical. Consequently, the thermodynamic properties governing solubility are not appreciably affected. Any differences in solubility are expected to be negligible and well within the range of experimental error for standard laboratory measurements. Therefore, for practical purposes, the solubility data and principles discussed for N-Boc-glycine can be directly applied to its ¹³C and ¹⁵N labeled counterpart.

Solubility Profile of N-Boc-glycine in Common Organic Solvents

Solvent ClassSolventQualitative/Semi-Quantitative SolubilityRationale and Expert Insights
Polar Protic MethanolSoluble to Slightly Soluble[6][8]The hydroxyl group of methanol can effectively hydrogen bond with the carboxylic acid and carbamate groups of N-Boc-glycine. However, the nonpolar Boc group can limit very high solubility. Contradictory reports suggest that while soluble, it may not be to an unlimited extent.
EthanolSolubleSimilar to methanol, ethanol is a good solvent for N-Boc-glycine due to its hydrogen bonding capabilities. Its slightly lower polarity compared to methanol may even be beneficial in accommodating the hydrophobic Boc group.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly Soluble (up to 100 mg/mL)[9]; Slightly Soluble[6]DMSO is a powerful polar aprotic solvent with a high dipole moment and is an excellent hydrogen bond acceptor. This allows it to effectively solvate the polar functionalities of N-Boc-glycine. The report of 100 mg/mL suggests it is a preferred solvent for preparing concentrated stock solutions. The "slightly soluble" report may be an outlier or refer to specific conditions.
N,N-Dimethylformamide (DMF)SolubleDMF is another widely used polar aprotic solvent in peptide synthesis. Its ability to act as a hydrogen bond acceptor makes it suitable for dissolving N-Boc-glycine. Unprotected glycine has limited solubility in DMF, highlighting the role of the Boc group in enhancing solubility in this solvent.[10][11]
AcetonitrileModerately SolubleAcetonitrile is a less polar aprotic solvent compared to DMSO and DMF. It is expected to be a moderately effective solvent for N-Boc-glycine.
Nonpolar/Slightly Polar Dichloromethane (DCM)Soluble[8]The moderate polarity of DCM and its ability to engage in weak hydrogen bonding make it a suitable solvent, particularly for reactions and extractions.[12]
Ethyl AcetateSoluble[8]This ester is a moderately polar solvent and is effective at dissolving N-Boc-glycine. It is often used in extraction and chromatographic purification steps.[13]
ChloroformSlightly Soluble[6]Chloroform is less polar than DCM and is generally a poorer solvent for N-Boc-glycine, as indicated by its classification as "slightly soluble."
DioxaneSolubleDioxane is a cyclic ether that is miscible with water and many organic solvents. It is used as a solvent in the synthesis of N-Boc-glycine, indicating good solubility.[6][14]
Tetrahydrofuran (THF)SolubleTHF is another cyclic ether commonly used as a reaction solvent. It is expected to be a good solvent for N-Boc-glycine.[15]

Experimental Protocol for the Determination of Thermodynamic Solubility

For researchers requiring precise solubility data for their specific experimental conditions, the following detailed protocol based on the well-established shake-flask method is recommended.[16][17][18] This method determines the equilibrium or thermodynamic solubility of the compound.

Principle

An excess amount of the solid solute (N-Boc-glycine-2-¹³C-¹⁵N) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Materials and Equipment
  • N-Boc-glycine-2-¹³C-¹⁵N (solid)

  • Organic solvents of interest (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector, or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of N-Boc-glycine-2-¹³C-¹⁵N into a series of vials. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment. A starting point could be 10-20 mg of the compound.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary experiments can be conducted to determine the time to reach a plateau in concentration.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of N-Boc-glycine-2-¹³C-¹⁵N using a pre-validated analytical method (e.g., HPLC-UV or LC-MS).

    • Prepare a calibration curve using standard solutions of known concentrations of N-Boc-glycine-2-¹³C-¹⁵N.

  • Calculation:

    • Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Self-Validating System and Best Practices
  • Purity of Compound and Solvent: Ensure the high purity of both N-Boc-glycine-2-¹³C-¹⁵N and the solvents used, as impurities can significantly affect solubility.

  • Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is temperature-dependent.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours) and analyze them. The solubility value should be constant at equilibrium.

  • Triplicate Measurements: Perform all experiments in at least triplicate to ensure the reproducibility and statistical validity of the results.

Visualizing the Process: Diagrams and Workflows

Factors Influencing Solubility

Caption: Interplay of solute and solvent properties governing solubility.

Experimental Workflow for Solubility Determination

Shake-Flask Solubility Determination Workflow A 1. Preparation - Weigh excess N-Boc-glycine-2-¹³C-¹⁵N - Add precise volume of solvent B 2. Equilibration - Agitate at constant temperature (e.g., 24-48h) A->B C 3. Settling - Let stand for >2h B->C D 4. Separation - Withdraw supernatant - Filter through 0.22 µm filter C->D E 5. Analysis - Dilute sample - Quantify concentration (e.g., HPLC) D->E F 6. Calculation - Apply dilution factor - Report solubility (mg/mL or mol/L) E->F

Caption: Step-by-step workflow for the shake-flask solubility assay.

Conclusion and Future Perspectives

This guide provides a foundational understanding of the solubility of N-Boc-glycine-2-¹³C-¹⁵N in organic solvents, grounded in established physicochemical principles and available data. While a comprehensive quantitative dataset remains an area for future investigation, the qualitative solubility profile and the detailed experimental protocol presented herein offer immediate practical value to researchers. By understanding the interplay of the carboxylic acid, the Boc group, and the properties of the solvent, scientists can make informed decisions for their experimental designs, from reaction setup to final product formulation. The negligible impact of isotopic labeling simplifies these considerations, allowing for the direct application of knowledge from the more common unlabeled analogue. As the use of isotopically labeled compounds in drug development continues to grow, a robust understanding of their fundamental properties, such as solubility, will remain a critical enabler of innovation.

References

  • ResearchGate. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Google Patents. (2015). CN104276964A - Preparation method of Boc-glycine.
  • PubChem. (n.d.). N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Available at: [Link]

  • MDPI. (2023). γ-Amino Carboxylic Acid Modification Enhances the Efficacy of Peptide Nucleic Acids Targeting miR-221-3p in Lung Cancer Cell Lines. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Protein Design: From the Aspect of Water Solubility and Stability. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)acetate. Available at: [Link]

  • ResearchGate. (2021). Thermodynamics of Solute–Solvent Interactions and Solubility of Some Amino Acids in Aqueous Sodium Iodide Solutions at T = 298.15 K. Available at: [Link]

  • ResearchGate. (2023). How do i dissolve glycine in DMF?. Available at: [Link]

  • RSC Publishing. (2021). Melting properties of amino acids and their solubility in water. Available at: [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Solvation thermodynamics from cavity shapes of amino acids. Available at: [Link]

  • ResearchGate. (2014). How can I prove the solubility of glycine in depronated form into DMF?. Available at: [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Boc-Glycine-2-13C-15N

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Strategic Incorporation of Isotopically Labeled Glycine in Boc-SPPS Solid-Ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Incorporation of Isotopically Labeled Glycine in Boc-SPPS

Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone of peptide chemistry, enabling the systematic construction of complex peptide sequences with high fidelity. The tert-butyloxycarbonyl (Boc) protection strategy, pioneered by R. Bruce Merrifield, offers a robust and reliable methodology, particularly for challenging or lengthy sequences.[1] This application note provides a comprehensive, field-proven protocol for the incorporation of the isotopically labeled amino acid, Boc-Glycine-2-13C-15N, into a peptide sequence using Boc-SPPS on a Merrifield resin.

The site-specific incorporation of stable isotopes, such as ¹³C and ¹⁵N, into peptides is a powerful tool for a multitude of advanced research applications.[2] These labeled peptides serve as invaluable internal standards for quantitative mass spectrometry-based proteomics, enabling precise and accurate protein quantification.[3] Furthermore, they are instrumental in nuclear magnetic resonance (NMR) studies for the detailed elucidation of peptide and protein structure and dynamics.[4] The chemical properties of isotopically labeled amino acids are virtually identical to their unlabeled counterparts, ensuring their seamless integration into standard synthesis protocols.[5]

This guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice, empowering researchers to adapt and troubleshoot as necessary.

Foundational Principles: The Boc/Bzl Protection Scheme

The Boc/Benzyl (Bzl) strategy is predicated on a system of graduated acid lability for the removal of protecting groups.[6] The α-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group, which is selectively removed at each cycle using a moderate acid, typically trifluoroacetic acid (TFA).[7] In contrast, more permanent protecting groups, often benzyl-based, are used for the side chains of other amino acids and are only cleaved at the end of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][9]

Experimental Workflow Overview

The synthesis of a peptide incorporating Boc-Glycine-2-13C-15N follows a cyclical process, as illustrated below. This workflow outlines the key stages from initial resin preparation to the final cleavage of the isotopically labeled peptide.

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Elongation Cycle cluster_final Final Steps Resin_Swelling Resin Swelling First_AA_Attachment First Amino Acid Attachment (Boc-Glycine-2-13C-15N) Resin_Swelling->First_AA_Attachment Deprotection Boc Deprotection (TFA) First_AA_Attachment->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling of Next Boc-AA Neutralization->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Deprotection Repeat for each amino acid Final_Deprotection Final Boc Deprotection Monitoring->Final_Deprotection Cleavage Peptide Cleavage from Resin Final_Deprotection->Cleavage Purification Purification & Analysis Cleavage->Purification

Figure 1: General workflow for Boc-SPPS incorporating an isotopically labeled amino acid.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. Ensure all solvents are of peptide synthesis grade and stored under appropriate conditions.

Category Item Notes
Amino Acids Boc-Glycine-2-13C-15NThe isotopically labeled starting material. Store as recommended by the supplier, typically refrigerated and desiccated.[4]
Other Boc-protected amino acidsFor the remainder of the peptide sequence.
Resin Merrifield Resin (chloromethylated polystyrene)100-200 mesh, ~1% divinylbenzene cross-linked.[8]
Solvents Dichloromethane (DCM)Peptide synthesis grade.
N,N-Dimethylformamide (DMF)Peptide synthesis grade.
Isopropanol (IPA)
Methanol (MeOH)
Diethyl ether (Et₂O)Anhydrous, for precipitation.
Reagents Trifluoroacetic acid (TFA)For Boc deprotection and cleavage.[9]
Diisopropylethylamine (DIEA)For neutralization.
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)Coupling reagent.
1-Hydroxybenzotriazole (HOBt)Coupling additive to suppress racemization.
Cesium carbonate (Cs₂CO₃)For preparation of the cesium salt of the first amino acid.[8]
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)For final cleavage from the resin. EXTREME CAUTION REQUIRED. [9]
Scavengers (e.g., anisole, p-cresol)For the cleavage cocktail.
Kaiser Test Reagents Ninhydrin, Phenol, Ethanol, Potassium cyanide (KCN) solution, PyridineFor monitoring coupling completion.[10]

Detailed Protocols

Part 1: Preparation and Loading of the First Amino Acid (Boc-Glycine-2-13C-15N)

The covalent attachment of the first amino acid to the solid support is a critical step that dictates the overall success of the synthesis. For Merrifield resins, the cesium salt method is highly recommended as it proceeds with minimal risk of racemization.[7]

Protocol 1.1: Preparation of Boc-Glycine-2-13C-15N Cesium Salt

  • Dissolution: Dissolve the Boc-Glycine-2-13C-15N in methanol (approximately 5 mL/mmol) and add a small amount of water (0.5 mL/mmol).

  • Neutralization: Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate. The solution will effervesce as CO₂ is released.

  • Drying: Evaporate the mixture to dryness using a rotary evaporator. To ensure the salt is completely anhydrous, a critical factor for successful loading, perform two azeotropic distillations with DMF (2.5 mL/mmol each time) at 45°C.[8] The resulting white solid is the cesium salt of your labeled amino acid.

Protocol 1.2: Attachment to Merrifield Resin

  • Resin Swelling: Place the Merrifield resin in a suitable reaction vessel and swell in DMF (6-8 mL per gram of resin) for at least 1 hour with gentle agitation.[8]

  • Coupling: Add the dried Boc-Glycine-2-13C-15N cesium salt (1.0 equivalent based on the chlorine substitution of the resin) to the swollen resin.

  • Reaction: Heat the mixture to 50°C and agitate for 24 hours.[8][11]

  • Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF (3x), 50% (v/v) aqueous DMF (3x), 50% (v/v) aqueous methanol (3x), and finally pure methanol (3x).[12]

  • Drying: Dry the resin in vacuo to a constant weight. The resin is now loaded with the C-terminal isotopically labeled glycine.

Part 2: The Peptide Elongation Cycle

The elongation of the peptide chain is a cyclical process involving deprotection, neutralization, and coupling.

Elongation_Cycle Start Start with Boc-Gly(labeled)-Resin Deprotection 1. Boc Deprotection (50% TFA in DCM, 20-30 min) Start->Deprotection Wash_1 2. Wash (DCM, IPA, DCM) Deprotection->Wash_1 Neutralization 3. Neutralization (10% DIEA in DCM, 2x5 min) Wash_1->Neutralization Wash_2 4. Wash (DCM, DMF) Neutralization->Wash_2 Coupling 5. Coupling (Boc-AA, DCC/HOBt in DMF) Wash_2->Coupling Wash_3 6. Wash (DMF, DCM) Coupling->Wash_3 Kaiser_Test 7. Kaiser Test Wash_3->Kaiser_Test Repeat Next Cycle Kaiser_Test->Repeat Negative (Colorless) Incomplete Recouple Kaiser_Test->Incomplete Positive (Blue) Incomplete->Coupling

Figure 2: Detailed steps of the Boc-SPPS elongation cycle.

Protocol 2.1: Boc Deprotection

  • Swell the peptide-resin in DCM for 20 minutes.

  • Drain the DCM and add a solution of 50% TFA in DCM. Agitate for 5 minutes.[7]

  • Drain and add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes.[7]

  • Drain the TFA solution and wash the resin with DCM (3x) and IPA (2x) to remove residual acid.[7]

Protocol 2.2: Neutralization

  • Wash the resin with a solution of 10% DIEA in DCM (2 times, 5 minutes each) to neutralize the trifluoroacetate salt of the N-terminal amine.[7]

  • Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove excess base.

Protocol 2.3: Coupling the Next Amino Acid

  • In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents relative to the resin loading) and HOBt (equivalent to the amino acid) in a minimal amount of DMF.

  • Add DCC or DIC (equivalent to the amino acid) to the solution and allow it to pre-activate for 10-15 minutes at 0°C.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the completion of the coupling reaction using the Kaiser test.[6]

Protocol 2.4: Kaiser Test (Ninhydrin Test) for Monitoring

This test is crucial for ensuring that each coupling step has gone to completion, which is vital for the purity of the final peptide.

  • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

  • Reagent B: 80 g of phenol in 20 mL of ethanol.

  • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of the resin beads (10-15 beads) and place them in a small test tube.

  • Add 2-3 drops of each Reagent A, B, and C.

  • Heat the test tube at 100-110°C for 5 minutes.[10]

  • Interpretation:

    • Intense Blue Color: Indicates the presence of free primary amines, meaning the coupling is incomplete. Recoupling is necessary.

    • Colorless or Yellow: Indicates the absence of free primary amines, meaning the coupling is complete. You can proceed to the next deprotection step.

Repeat the elongation cycle for each amino acid in your peptide sequence.

Part 3: Final Cleavage and Peptide Isolation

The final step involves the removal of the N-terminal Boc group, followed by the cleavage of the completed peptide from the Merrifield resin.

Protocol 3.1: Final Boc Deprotection

Perform one final Boc deprotection cycle as described in Protocol 2.1.

Protocol 3.2: Cleavage from Merrifield Resin

Cleavage from Merrifield resin requires a strong acid. Anhydrous HF is highly effective but requires specialized, expensive equipment and is extremely hazardous. TFMSA is a viable alternative that does not require a special apparatus.[9]

CAUTION: These are extremely corrosive and toxic reagents. All cleavage procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

TFMSA Cleavage Protocol:

  • Preparation: Place the dried peptide-resin in a round-bottom flask.

  • Cleavage Cocktail: For a simple peptide without sensitive residues like Cys, Met, or Trp, a simple cleavage cocktail can be used. For every 100 mg of resin, add 1.0 mL of TFA and a scavenger such as anisole or p-cresol (typically 5-10% v/v).[9]

  • Reaction: Cool the flask to 0°C in an ice bath. Slowly add TFMSA (100 µL per 100 mg of resin) while stirring vigorously to dissipate the heat generated.[9]

  • Allow the reaction to stir at 0°C for 1-2 hours.

  • Peptide Precipitation: Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and add this solution dropwise to a large volume (8-10 times the filtrate volume) of cold diethyl ether. The peptide should precipitate as a white solid.[9]

  • Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide with cold ether to remove scavengers and residual acid.

  • Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification (typically by HPLC) and analysis.

Conclusion

This application note provides a detailed and robust protocol for the solid-phase synthesis of peptides containing the isotopically labeled amino acid Boc-Glycine-2-13C-15N using the Boc/Bzl strategy on Merrifield resin. By understanding the chemical principles behind each step—from the critical initial anchoring via the cesium salt method to the cyclical elongation and final cleavage—researchers can confidently produce high-quality, isotopically labeled peptides for a wide range of applications in proteomics, structural biology, and metabolic research. The inclusion of in-process controls like the Kaiser test is essential for ensuring the fidelity of the synthesis and maximizing the yield of the desired product.

References

  • Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]

  • Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

  • Google Patents. (n.d.). EP1343808A2 - Process for the synthesis of a peptide having a trp residue.
  • Merck Millipore. (n.d.). Boc Resin Cleavage Protocol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.9: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Retrieved from [Link]

  • Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Silantes. (2025). Stable Isotope-Labeled Peptides via Solid Phase Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification. Retrieved from [Link]

  • PMC. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Retrieved from [Link]

  • Semantic Scholar. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]

  • Reddit. (2025). Loading the First Amino Acid onto Merrifield Resin Using the Cesium Salt Method – Mechanism and Base Alternatives?. Retrieved from [Link]

  • PubChem. (n.d.). N-(tert-butoxycarbonyl)glycine. Retrieved from [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

Application

Technical Guide: Incorporating Boc-Gly-OH-2-13C-15N into Hydrophobic Peptides

This guide details the incorporation of Boc-Gly-OH-2-13C-15N into hydrophobic peptide sequences using Boc chemistry.[1][2] It addresses the specific challenges of "difficult sequences"—primarily on-resin aggregation—and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the incorporation of Boc-Gly-OH-2-13C-15N into hydrophobic peptide sequences using Boc chemistry.[1][2] It addresses the specific challenges of "difficult sequences"—primarily on-resin aggregation—and provides a cost-effective protocol for handling expensive isotopically labeled reagents.[1]

[1][2][3][4]

Abstract

The synthesis of hydrophobic peptides is frequently hindered by inter-chain ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-sheet aggregation, leading to incomplete coupling and deletion sequences. While Fmoc chemistry is standard, Boc chemistry  is superior for these "difficult sequences" because the TFA-mediated deprotection protonates the N-terminus, electrostatically repelling chains and disrupting aggregates. This guide presents an optimized In-Situ Neutralization (ISN)  protocol for incorporating the expensive isotope Boc-Gly-OH-2-13C-15N , maximizing coupling efficiency while minimizing reagent waste.[1]

Part 1: Strategic Planning & Material Properties[1][2][3][4]

The Isotope: Boc-Gly-OH-2-13C-15N

Precise stoichiometry is vital when working with labeled building blocks to avoid costly waste.[1][2]

PropertySpecificationNotes for Synthesis
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Isotopically Modified)
Labeled at

-Carbon (

) and Amine (

).[1][3][4][5]
Molecular Weight 177.17 g/mol Use this value for molarity calculations (approx +2 Da over natural abundance).
Solubility High in DMF/NMPDissolve immediately prior to coupling to prevent side reactions.
Application NMR (

-coupling), Metabolic Tracking
Used to determine backbone dihedral angles (

) in solid-state NMR.[1]
The "Difficult Sequence" Phenomenon

Hydrophobic peptides (rich in Val, Ile, Ala, Gly) tend to aggregate on the resin after 5–10 residues.

  • Mechanism: The growing peptide chains interact via hydrogen bonds, forming

    
    -sheets that collapse the resin matrix.
    
  • The Boc Advantage: In Fmoc synthesis, the N-terminus is neutral after deprotection, favoring aggregation. In Boc synthesis, the N-terminus is a protonated ammonium salt (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) after TFA treatment.[1] This positive charge repels neighboring chains, keeping the resin solvated and accessible.
    
Resin Selection[1][9]
  • Recommended: PAM Resin (Phenylacetamidomethyl).[2]

    • Why: It is fully compatible with the Boc/Benzyl strategy and highly stable to the repetitive TFA acidolysis required for removing Boc groups.

  • Alternative: MBHA Resin (Methylbenzhydrylamine) if a C-terminal amide is required.[1][2]

Part 2: Experimental Protocol (Boc-SPPS)

Reagent Preparation
  • Activator: 0.5 M HBTU or HATU in DMF.[2]

  • Base: Diisopropylethylamine (DIEA), neat.[2]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) is preferred over DMF for hydrophobic sequences due to better solvating power.[1][2]

  • Deprotection Cocktail: 100% TFA (Trifluoroacetic acid).[1][2]

The "In-Situ Neutralization" Cycle

Standard Boc protocols use a separate neutralization step (TEA/DCM) which allows aggregates to reform before coupling.[2] This ISN protocol neutralizes the resin simultaneously with the addition of the activated amino acid, maximizing the time the peptide remains in a disaggregated state.

Workflow Diagram (Graphviz)

Boc_ISN_Cycle cluster_ISN In-Situ Neutralization (Critical Step) Start Boc-Peptide-Resin Deprotect 1. Deprotection (100% TFA, 2x 1 min) Start->Deprotect Remove Boc Wash 2. Flow Wash (DCM or NMP) Deprotect->Wash Remove TFA Coupling 4. Coupling (ISN) Add Activated AA to Protonated Resin Wash->Coupling Resin is -NH3+ (Protonated) Activation 3. Pre-Activation (Isotope) Boc-Gly* + HBTU + DIEA (Wait 2 min) Activation->Coupling Add Activated Species Monitor 5. Kaiser Test Coupling->Monitor Monitor->Start Pass (Next Cycle) Monitor->Coupling Fail (Re-couple)

Caption: The In-Situ Neutralization cycle prevents re-aggregation by maintaining the protonated state until the exact moment of acylation.[1][2]

Step-by-Step Procedure
Step 1: Deprotection[1]
  • Drain the reaction vessel.

  • Treat resin with 100% TFA (approx. 10 mL/g resin) for 1 minute . Drain.

  • Treat with 100% TFA for 1 minute . Drain.

    • Note: Rapid flow washes are better than long incubations for Boc removal.

  • Wash with DCM (approx. 10 mL/g) for 30 seconds. Drain.

  • Critical: Do NOT neutralize with base (e.g., TEA) at this stage.[2] Leave the resin as the TFA salt.

Step 2: Coupling the Isotope (Boc-Gly-OH-2-13C-15N)

To conserve the expensive isotope, reduce the excess from the standard 4-5 eq to 1.5–2.0 eq and increase reaction time.[1][2]

  • Calculate: Weigh 2.0 equivalents of Boc-Gly-OH-2-13C-15N relative to the resin loading.

  • Dissolve: Dissolve the amino acid in a minimal volume of NMP (approx. 0.1–0.2 M concentration).[2]

  • Activate: Add 1.9 equivalents of HBTU (or HATU for extremely hindered sequences) and 5.0 equivalents of DIEA.

    • Chemistry: The excess DIEA neutralizes the protonated resin and activates the amino acid simultaneously.

  • React: Add the mixture immediately to the protonated resin.

  • Agitate: Shake for 30–60 minutes (longer than the standard 10 min due to lower concentration).

Step 3: Monitoring (Quality Control)[1][2]
  • Perform a Quantitative Ninhydrin (Kaiser) Test .

  • If the test is positive (blue beads), perform a second coupling using a small amount of unlabeled Boc-Gly-OH (capping) or re-couple with recovered isotope if possible (rarely feasible).[1][2]

  • If negative (colorless), proceed to the next cycle.

Part 3: Cleavage & Isolation (TFMSA Method)[1][2][3]

While Hydrogen Fluoride (HF) is the traditional cleavage reagent for Boc, it requires specialized Teflon vacuum lines and is extremely hazardous. Trifluoromethanesulfonic acid (TFMSA) is a safer, liquid-phase alternative suitable for standard fume hoods.[1][2]

Safety Warning: TFMSA is a superacid and highly corrosive.[2] Wear full PPE.

TFMSA Cleavage Cocktail ("Low-High" Variant)

This method minimizes benzyl cation alkylation of sensitive side chains (Trp, Met, Cys).[2]

Cocktail Composition:

  • TFA: 80%[1][2]

  • TFMSA: 10%[1][2]

  • Thioanisole: 10% (Scavenger)[1][2]

  • Optional: EDT (1-2%) if Cys/Met are present.[1][2]

Protocol
  • Dry Resin: Ensure peptide-resin is completely dry (DCM wash, then vacuum).[1][2]

  • Pre-Cool: Place the reaction vessel in an ice bath (

    
    ).
    
  • Add Scavengers: Add Thioanisole (and EDT if used) to the resin.[6]

  • Add Acid: Add TFA, stir for 5 minutes. Then, slowly add TFMSA dropwise.[2]

    • Exothermic:[1][2] Monitor temperature; keep near

      
      .
      
  • Reaction:

    • Stir at

      
       for 60 minutes.
      
    • (Optional) Warm to room temperature for 30–60 minutes for difficult protecting groups (e.g., Arg(Tos)).[2]

  • Precipitation:

    • Filter the resin to remove solid support. Collect the filtrate.

    • Add cold Diethyl Ether (10x volume) to the filtrate to precipitate the peptide.

    • Centrifuge (3000 rpm, 5 min) and decant the supernatant. Repeat ether wash 3 times.[2]

  • Lyophilization: Dissolve the pellet in 50% Acetic Acid/Water or 0.1% TFA/Water and lyophilize.

Part 4: Troubleshooting & Validation

Aggregation Disruption

If the Kaiser test fails repeatedly, use the "Magic Mixture" solvent system for coupling:

  • DCM : DMF : NMP (1:1:1)

  • Add 1% Triton X-100 or Ethylene Carbonate to further disrupt secondary structures.[2]

Analytical Validation
  • Mass Spectrometry (ESI-MS): Look for the mass shift.[1][2]

    • Target Mass = Theoretical Mass (unlabeled) + 2.0 Da .[1][2]

    • Note: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       and 
      
      
      
      splitting will be visible in high-res spectra.[1]
  • NMR: Dissolve in deuterated solvent (e.g., DMSO-

    
     or TFE-
    
    
    
    for hydrophobic peptides).
    • 1D

      
      :  Look for the enhanced 
      
      
      
      -carbon signal (~42-44 ppm for Gly).
    • 1D

      
      :  Look for the enhanced amide signal.
      
    • 2D HNCA: Correlate the amide proton to the labeled

      
      -carbon to confirm backbone connectivity.
      

References

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.

  • Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society.

  • Sigma-Aldrich. (n.d.).[1][2] Boc-Gly-OH-2-13C,15N Product Specification. Sigma-Aldrich Catalog. [1]

  • BenchChem. (2025).[2][7] A Comparative Yield Analysis of Boc vs. Fmoc for Hydrophobic Peptides. BenchChem Application Notes.

Sources

Method

metabolic flux analysis tracers using double labeled Boc-glycine

Tracing Central Carbon and Nitrogen Metabolism Using Double-Labeled [¹³C₂, ¹⁵N]-Boc-Glycine for Metabolic Flux Analysis Audience: Researchers, scientists, and drug development professionals. Abstract Metabolic Flux Analy...

Author: BenchChem Technical Support Team. Date: February 2026

Tracing Central Carbon and Nitrogen Metabolism Using Double-Labeled [¹³C₂, ¹⁵N]-Boc-Glycine for Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the intricate network of metabolic pathways within biological systems.[1][2][3][4] The use of stable isotope tracers is central to MFA, allowing for the precise tracking of atoms through metabolic reactions.[5][6][7] This application note details a comprehensive protocol for the use of a novel, double-labeled tracer, N-tert-Butyloxycarbonyl-[¹³C₂, ¹⁵N]-glycine (Boc-[¹³C₂, ¹⁵N]-glycine), to simultaneously probe the fluxes of central carbon and nitrogen metabolism. The tert-Butyloxycarbonyl (Boc) protecting group enhances the lipophilicity of glycine, potentially aiding in its cellular uptake, before intracellular esterases cleave it to release the labeled glycine for metabolic studies. This dual-labeling strategy provides a robust approach to dissecting complex metabolic phenotypes, particularly in the context of disease research and drug development.[8][]

Introduction: The Rationale for a Double-Labeled Pro-Tracer

Metabolic Flux Analysis (MFA) provides a quantitative description of the rates (fluxes) of intracellular metabolic reactions.[1][3][4][10] By introducing substrates enriched with stable isotopes such as ¹³C and ¹⁵N, we can trace the fate of these atoms as they are incorporated into downstream metabolites.[5][6][7] The resulting mass isotopomer distributions, measured by mass spectrometry (MS), are then used to infer the relative contributions of different pathways to metabolite production.[2][4][10]

Glycine is a central metabolite involved in numerous anabolic and catabolic pathways, including one-carbon metabolism, purine synthesis, and glutathione production.[11][12] Tracing glycine metabolism can, therefore, provide a window into the overall metabolic state of a cell.

This protocol utilizes a novel pro-tracer, Boc-[¹³C₂, ¹⁵N]-glycine. The rationale for this choice is twofold:

  • Enhanced Cellular Uptake: The Boc protecting group increases the hydrophobicity of glycine, which may facilitate its passive diffusion across the cell membrane, potentially bypassing the reliance on specific amino acid transporters.

  • Simultaneous Carbon and Nitrogen Tracing: The dual ¹³C and ¹⁵N labels on the glycine backbone allow for the concurrent tracking of both carbon and nitrogen atoms. This is particularly advantageous for studying the interconnectedness of carbon and nitrogen metabolism, for instance, in amino acid biosynthesis and nucleotide synthesis.[][13]

Upon entering the cell, it is anticipated that non-specific intracellular esterases will cleave the Boc group, releasing the double-labeled glycine to participate in metabolic reactions.

The Metabolic Fate of Glycine

Once liberated from the Boc protecting group, the [¹³C₂, ¹⁵N]-glycine will enter the cell's metabolic network. The labeled atoms can be traced through several key pathways:

  • Serine Synthesis: Glycine can be converted to serine by serine hydroxymethyltransferase (SHMT), incorporating the ¹³C and ¹⁵N atoms into the serine backbone.

  • One-Carbon Metabolism: The glycine cleavage system (GCS) can catabolize glycine, with the α-carbon being released as part of a one-carbon unit attached to tetrahydrofolate (THF).[11][14] This labeled one-carbon unit can then be used in various biosynthetic pathways, including purine and thymidylate synthesis.

  • Glutathione Synthesis: Glycine is a direct precursor for the synthesis of the antioxidant glutathione.

  • Purine Synthesis: The entire glycine molecule (both carbons and the nitrogen) is incorporated into the purine ring structure.[11]

The diagram below illustrates the central role of glycine in metabolism and the potential fates of the isotopic labels from [¹³C₂, ¹⁵N]-glycine.

Glycine_Metabolism cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism Boc_Gly_ext Boc-[¹³C₂, ¹⁵N]-Glycine (Extracellular) Boc_Gly_int Boc-[¹³C₂, ¹⁵N]-Glycine (Intracellular) Boc_Gly_ext->Boc_Gly_int Diffusion Gly_int [¹³C₂, ¹⁵N]-Glycine Boc_Gly_int->Gly_int Esterase Cleavage Serine [¹³C₂, ¹⁵N]-Serine Gly_int->Serine SHMT One_Carbon Labeled One-Carbon Units (e.g., ¹³C-THF) Gly_int->One_Carbon GCS Glutathione Labeled Glutathione Gly_int->Glutathione Purines Labeled Purines (e.g., ATP, GTP) Gly_int->Purines

Caption: Cellular uptake and metabolic fate of Boc-[¹³C₂, ¹⁵N]-Glycine.

Experimental Design and Protocol

This protocol is designed for adherent mammalian cell cultures but can be adapted for suspension cultures or other model systems.

Materials and Reagents

Table 1: Materials and Reagents

Item Supplier Catalog Number Comments
Double-Labeled Boc-GlycineCustom SynthesisN/A[¹³C₂, ¹⁵N]-Boc-Glycine, >98% isotopic purity
Cell Culture MediumVaries by cell lineN/AGlycine-free DMEM recommended
Fetal Bovine Serum (FBS)VariesN/ADialyzed FBS is preferred to minimize unlabeled amino acids
LC-MS Grade WaterVariesN/A
LC-MS Grade AcetonitrileVariesN/A
LC-MS Grade MethanolVariesN/A
80% MethanolN/AN/APre-chilled to -80°C for quenching
Phosphate Buffered Saline (PBS)VariesN/A
Cell ScrapersVariesN/A
High-Resolution Mass SpectrometerVariesN/Ae.g., Q-Exactive or Triple TOF
Liquid Chromatography SystemVariesN/A
CentrifugeVariesN/ACapable of 4°C
Step-by-Step Protocol

The overall workflow for the metabolic flux analysis experiment is depicted below.

MFA_Workflow A 1. Cell Seeding & Growth B 2. Tracer Introduction A->B C 3. Quenching & Metabolite Extraction B->C D 4. LC-MS/MS Analysis C->D E 5. Data Analysis & Flux Calculation D->E

Sources

Application

Optimizing Deprotection of Boc-Gly-OH-2-¹³C-¹⁵N: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive technical overview and detailed protocols for the efficient and optimized removal of the tert-butoxycarbonyl (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the efficient and optimized removal of the tert-butoxycarbonyl (Boc) protecting group from isotopically labeled glycine, specifically Boc-Gly-OH-2-¹³C-¹⁵N. We delve into the mechanistic underpinnings of acid-catalyzed deprotection, explore common challenges, and present validated methodologies to ensure high-yield, high-purity recovery of the valuable labeled amino acid. This document is intended to serve as a practical resource for researchers in peptide synthesis, proteomics, and drug development who utilize isotopically labeled compounds.

Introduction: The Significance of Boc-Protected, Isotopically Labeled Amino Acids

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide chemistry, for the protection of amine functionalities.[1][2][] Its utility stems from its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[2][4] When coupled with isotopic labeling, such as with ¹³C and ¹⁵N, Boc-protected amino acids like Boc-Gly-OH-2-¹³C-¹⁵N become powerful tools in a variety of research applications.[][5] These include:

  • Proteomics: As internal standards for quantitative mass spectrometry-based proteomics.[6]

  • Biomolecular NMR: For elucidating protein structure and dynamics.[6][7]

  • Metabolic Flux Analysis: To trace the metabolic fate of amino acids in biological systems.[5]

Given the often high cost of isotopically labeled starting materials, the optimization of every synthetic step, especially deprotection, is critical to maximize yield and preserve the integrity of the isotopic labels. This guide focuses on providing the rationale and step-by-step instructions to achieve this for Boc-Gly-OH-2-¹³C-¹⁵N.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds via a well-established E1 elimination mechanism.[4] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][4][8][9]

  • Formation of a Stable Carbocation: The protonated intermediate is unstable and fragments, leading to the formation of a highly stable tert-butyl cation and a carbamic acid intermediate.[1][9][10]

  • Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and the free amine.[1][9]

  • Amine Salt Formation: In the acidic medium, the newly liberated amine is protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[9][10]

Boc_Deprotection_Mechanism BocGly Boc-Gly-OH-2-¹³C-¹⁵N Protonation Protonation (+ H⁺) BocGly->Protonation Step 1 ProtonatedBoc Protonated Intermediate Protonation->ProtonatedBoc Fragmentation Fragmentation ProtonatedBoc->Fragmentation Step 2 tBu_Cation tert-Butyl Cation Fragmentation->tBu_Cation CarbamicAcid Carbamic Acid Intermediate Fragmentation->CarbamicAcid Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Step 3 CO2 CO₂ (gas) Decarboxylation->CO2 FreeAmine Gly-OH-2-¹³C-¹⁵N Decarboxylation->FreeAmine Protonation2 Protonation (+ H⁺) FreeAmine->Protonation2 Step 4 AmineSalt Gly-OH-2-¹³C-¹⁵N • H⁺X⁻ Protonation2->AmineSalt

Caption: Acid-catalyzed deprotection of Boc-Glycine.

A critical consideration is the fate of the electrophilic tert-butyl cation.[1] If not properly managed, it can lead to side reactions, although for glycine, which lacks a nucleophilic side chain, this is less of a concern compared to amino acids like tryptophan, methionine, or tyrosine.[10][11]

Optimizing Deprotection: Key Parameters and Considerations

The successful deprotection of Boc-Gly-OH-2-¹³C-¹⁵N hinges on the careful control of several experimental parameters.

ParameterConsiderations and Recommendations
Acid Reagent Trifluoroacetic Acid (TFA): The most common reagent, typically used in dichloromethane (DCM).[2][12][13] Concentrations of 25-50% TFA in DCM are effective.[10][14] Higher concentrations lead to faster reactions.[10] Hydrochloric Acid (HCl) in Dioxane: A strong and effective alternative.[8][12][15][16] A 4M solution is commercially available and widely used for rapid deprotection.[15][16]
Solvent Dichloromethane (DCM): The standard solvent for TFA-mediated deprotection due to its good solvating properties for both the starting material and the TFA.[17] 1,4-Dioxane: The solvent of choice for HCl deprotection.[17] Ensure anhydrous conditions to prevent side reactions.
Reaction Temperature Most deprotection reactions are carried out at room temperature and are typically complete within 30 minutes to 2 hours.[10][16][18] For potentially sensitive substrates, conducting the reaction at 0°C can mitigate side reactions.[19]
Reaction Time The reaction progress should be monitored to determine the optimal time. Incomplete deprotection can lead to complex product mixtures.[11] For simple substrates like Boc-glycine, 30-60 minutes is often sufficient.[10][16]
Scavengers While glycine itself is not susceptible to alkylation by the tert-butyl cation, if other sensitive functional groups are present in the molecule, the use of scavengers is crucial.[11][20] Common scavengers include triisopropylsilane (TIS) or water.[11]

Experimental Protocols

The following protocols are designed to provide a starting point for the optimization of the deprotection of Boc-Gly-OH-2-¹³C-¹⁵N. It is highly recommended to perform a small-scale trial reaction to determine the optimal conditions for your specific setup.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.[13]

TFA_Protocol_Workflow Start Start Dissolve Dissolve Boc-Gly-OH-2-¹³C-¹⁵N in anhydrous DCM (0.1-0.5 M) Start->Dissolve Cool Cool solution to 0°C (ice bath) Dissolve->Cool Add_TFA Add TFA/DCM solution (e.g., 25-50% v/v) dropwise Cool->Add_TFA Stir Stir at 0°C for 30 min, then warm to room temperature Add_TFA->Stir Monitor Monitor reaction by TLC or LC-MS (typically 1-2 hours) Stir->Monitor Evaporate Remove solvent and excess TFA in vacuo Monitor->Evaporate Product Obtain Gly-OH-2-¹³C-¹⁵N • TFA salt Evaporate->Product End End Product->End

Caption: Workflow for TFA-mediated Boc deprotection.

Step-by-Step Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve Boc-Gly-OH-2-¹³C-¹⁵N in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.

  • Reagent Addition: While stirring, add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.[10] For a milder condition, a 25% TFA solution can be used.[10][13] The addition should be done at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[21][22]

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting product will be the TFA salt of Gly-OH-2-¹³C-¹⁵N. This can often be used directly in the next step or can be further purified.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is a robust alternative to TFA and is known for its efficiency and selectivity.[15][16]

Step-by-Step Procedure:

  • Dissolution: Dissolve Boc-Gly-OH-2-¹³C-¹⁵N in a minimal amount of 1,4-dioxane in a dry flask.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane. A typical ratio is 10 equivalents of HCl relative to the substrate.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[15][16]

  • Monitoring: Check for the completion of the reaction using TLC or LC-MS.[22][23]

  • Work-up: Once the reaction is complete, the solvent can be removed in vacuo. Alternatively, the product can be precipitated by the addition of a non-polar solvent like diethyl ether, collected by filtration, and washed to yield the hydrochloride salt of Gly-OH-2-¹³C-¹⁵N.

Monitoring the Deprotection Reaction

Effective monitoring is crucial for optimizing the reaction time, thereby preventing potential side reactions from prolonged exposure to strong acids and avoiding incomplete reactions.[11]

TechniquePrincipleAdvantagesDisadvantages
Thin Layer Chromatography (TLC) Separation based on polarity. The deprotected glycine salt will have a much lower Rf value than the Boc-protected starting material.Simple, fast, and inexpensive.[22][23]Not quantitative; can be difficult to visualize without appropriate staining.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by liquid chromatography followed by mass detection.Highly sensitive and provides mass information for reactants and products.[11]Requires specialized equipment.
Quantitative NMR (qNMR) Measures the concentration of species based on the integration of their characteristic NMR signals relative to an internal standard.[24]Non-destructive, provides structural information, and is highly quantitative without the need for calibration curves.[24]Lower sensitivity compared to MS; requires a deuterated solvent.[24]

For routine monitoring, TLC is often sufficient. A simple method involves spotting the reaction mixture on a silica gel plate and eluting with a suitable solvent system (e.g., DCM/Methanol, 9:1). The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline indicates the progress of the reaction.

Troubleshooting and Final Considerations

  • Incomplete Deprotection: If the reaction does not go to completion, this could be due to insufficient acid, short reaction times, or low temperatures.[11] Consider increasing the concentration of the acid or the reaction time.

  • Side Product Formation: While less of a concern for glycine, if side products are observed, consider lowering the reaction temperature or using a milder deprotection reagent.

  • Handling of Isotopically Labeled Material: Always handle the valuable isotopically labeled material with care to minimize loss. Use appropriate micro-scale techniques if working with small quantities.

  • Safety Precautions: Both TFA and concentrated HCl are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

By carefully selecting the deprotection method and optimizing the reaction conditions, researchers can efficiently and cleanly remove the Boc group from Boc-Gly-OH-2-¹³C-¹⁵N, ensuring a high yield of the desired labeled amino acid for their downstream applications.

References

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis, [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona, [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry, [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate, [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube, [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides, [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate, [Link]

  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides, [Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed, [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information, [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry, [Link]

  • How to confirm BOC deprotection by TFA ?. ResearchGate, [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry, [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry, [Link]

  • Rapid N-Boc Deprotection with TFA. Scribd, [Link]

  • Boc deprotection conditions tested. ResearchGate, [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal, [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit, [Link]

  • how to do TLC plates and N-boc deprotection.. YouTube, [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides, [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Peptides Containing ¹³C ¹⁵N Glycine

Welcome to the technical support center for troubleshooting solid-phase peptide synthesis (SPPS) of peptides containing ¹³C ¹⁵N isotopically labeled glycine. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting solid-phase peptide synthesis (SPPS) of peptides containing ¹³C ¹⁵N isotopically labeled glycine. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected yields and other challenges when working with these specialized peptides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to diagnose and solve synthesis issues effectively.

This center is structured to help you quickly identify your issue and find a robust solution, from rapid-fire FAQs to in-depth troubleshooting guides with detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering issues with labeled peptide synthesis.

Q1: Does incorporating ¹³C/¹⁵N labeled glycine inherently reduce peptide synthesis yield?

No, not directly. Stable isotope-labeled amino acids, including ¹³C/¹⁵N glycine, are chemically identical to their unlabeled counterparts in terms of reactivity.[1][2][3] The mass difference does not influence the kinetics of bond formation or deprotection under standard SPPS conditions. Therefore, observing a low yield is not an issue with the isotope itself, but rather an indication of an underlying problem related to the peptide sequence, synthesis conditions, or purification, which may be exacerbated by the presence of glycine.

Q2: My overall yield is extremely low after cleavage and purification. How do I know if the problem occurred during synthesis on the resin or during the final work-up?

This is the most critical first diagnostic question. A low final yield can stem from poor peptide chain assembly, premature chain termination, or issues during the final cleavage and purification steps.[4] To pinpoint the cause, you must perform a test cleavage on a small aliquot of your peptide-resin before committing to cleaving the entire batch.

Procedure:

  • Take a small sample of your dried peptide-resin (approx. 5-10 mg).

  • Cleave the peptide using your standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Precipitate the peptide in cold diethyl ether.

  • Analyze the crude, unpurified product via Mass Spectrometry (MS).

If the MS analysis shows a strong signal for your target peptide's mass (accounting for the isotopic label), your on-resin synthesis was likely successful, and the issue lies with your cleavage conditions or purification strategy. If the target mass is weak or absent, the problem occurred during the synthesis cycles.

Q3: My mass spec confirms the correct mass for my labeled peptide, but the quantity is very low. What are the likely causes?

If the correct mass is present, you've successfully incorporated the ¹³C/¹⁵N glycine. The low quantity points to one of two primary issues:

  • Inefficient Synthesis: While the correct peptide was made, the overall efficiency of one or more coupling or deprotection steps was low, leading to a small amount of the full-length product. This is often due to peptide aggregation on the resin.

  • Poor Cleavage/Work-up/Purification Recovery: The peptide was synthesized successfully, but was either not efficiently cleaved from the resin, was lost during the work-up (e.g., poor precipitation), or did not behave well during purification (e.g., irreversible adsorption to the HPLC column, aggregation in solution).[5]

Q4: I see a significant amount of deletion sequences, specifically missing the labeled glycine. Why is this happening?

This points directly to an incomplete coupling of the ¹³C/¹⁵N Fmoc-Gly-OH. Glycine, being the smallest amino acid, is typically easy to couple. However, difficult or "stubborn" sequences, particularly those prone to aggregation, can make the N-terminus of the growing peptide chain inaccessible.[6] This prevents the incoming labeled glycine from coupling efficiently, leading to a deletion. The subsequent amino acid may then couple to the unreacted N-terminus in the next cycle, creating a peptide missing the glycine residue. To solve this, you must optimize the coupling step for the labeled glycine.

Q5: I'm observing signs of aggregation (e.g., poor resin swelling, failed Kaiser tests). Can the labeled glycine contribute to this?

The isotopic label on glycine does not cause aggregation. However, the glycine residue itself can be a key contributor to aggregation, especially in hydrophobic sequences or repeating motifs like Gly-Gly. Glycine's lack of a side chain provides significant conformational flexibility, which can allow peptide backbones to pack together tightly through intermolecular hydrogen bonds, leading to aggregation and inaccessible reactive sites.[6][7]

Part 2: In-Depth Troubleshooting Guides

Guide 1: A Logical Workflow for Diagnosing Low Yield

When faced with a low yield, a systematic approach is essential. The following workflow will guide you from the initial observation to the specific root cause.

Troubleshooting_Workflow Start Low Final Peptide Yield TestCleavage Perform Test Cleavage & MS Analysis Start->TestCleavage MassCheck Target Mass Present? TestCleavage->MassCheck CleavageIssue Problem is in Cleavage or Work-up/Purification MassCheck->CleavageIssue Yes SynthesisIssue Problem is in On-Resin Synthesis MassCheck->SynthesisIssue No MonitorReactions Monitor Coupling/Deprotection (e.g., Kaiser Test) SynthesisIssue->MonitorReactions IncompleteReaction Incomplete Deprotection or Coupling Detected MonitorReactions->IncompleteReaction Yes (Test Positive) AggregationCheck Signs of Aggregation? (Poor Swelling, Gel-like Resin) MonitorReactions->AggregationCheck No (Test Negative, but yield still low) AggregationIssue Address Peptide Aggregation AggregationCheck->AggregationIssue Yes SideReactionIssue Investigate Other Side Reactions AggregationCheck->SideReactionIssue No

Caption: A logical workflow for troubleshooting low peptide yield in SPPS.

Guide 2: Optimizing the Coupling of ¹³C/¹⁵N Glycine

If you've identified an incomplete coupling of the labeled glycine (e.g., via a positive Kaiser test after the coupling step or by identifying Gly-deletion sequences in the crude MS), the following strategies can significantly improve efficiency.

The 'Why': Incomplete coupling occurs when the activated carboxyl group of the incoming amino acid cannot react with the free N-terminal amine of the peptide chain. This is usually due to steric hindrance or aggregation making the amine inaccessible. While glycine itself is not sterically hindered, the peptide it's coupling to might be.

Solutions:

  • Double Couple: The simplest solution is to repeat the coupling step with a fresh solution of activated ¹³C/¹⁵N Fmoc-Gly-OH. This provides a second opportunity for the reaction to go to completion.[4]

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[8]

  • Use a More Potent Coupling Reagent: If standard activators like HBTU are failing, switch to a more powerful reagent known to be effective for difficult couplings.[9] The choice of reagent is critical for overcoming the energy barrier of the reaction, especially in cases of aggregation.[10]

Coupling ReagentClassRecommended Use Case
HBTU/TBTU Aminium SaltStandard, cost-effective choice for routine couplings.
HATU Aminium SaltHighly effective for hindered amino acids and difficult sequences due to the reactivity of the OAt active ester.[11]
HCTU Aminium SaltMore reactive than HBTU, good for many difficult couplings and generally less expensive than HATU.[11]
COMU Aminium SaltA modern, highly efficient reagent with byproducts that are very soluble, simplifying purification.[10][11] Excellent for microwave-assisted SPPS.
Guide 3: Addressing Glycine-Related Aggregation

Aggregation is a primary cause of synthesis failure, especially for peptides longer than 15 residues.[6] Glycine's flexibility can allow the growing peptide to fold back on itself or bind to adjacent chains, hiding the N-terminus.

The 'Why': Inter-chain hydrogen bonding between peptide backbones forms a beta-sheet-like structure that is insoluble in the synthesis solvent (DMF), causing the resin to clump and preventing reagents from penetrating.[6]

Solutions:

  • Switch Solvents: Replace DMF with N-Methyl-2-pyrrolidone (NMP), which is a better solvent for structured peptides. Adding up to 25% Dimethyl Sulfoxide (DMSO) to the DMF or NMP can also help break up aggregates.

  • Elevate Temperature: Performing the coupling and deprotection steps at an elevated temperature (e.g., 50-60°C) can provide enough energy to disrupt the hydrogen bonds causing aggregation.[4][6]

  • Incorporate Structure-Disrupting Elements: For very difficult sequences, consider inserting a "pseudoproline" dipeptide or a Dmb-Gly derivative upstream of the aggregation-prone region. These temporary modifications introduce a kink in the peptide backbone that prevents aggregation.

Guide 4: Investigating Potential Side Reactions

While less common for glycine itself, side reactions can still occur and contribute to low yields of the desired product.

  • Diketopiperazine (DKP) Formation: This is most common after the coupling of the second amino acid. If your labeled glycine is at position 2, the N-terminal amine can attack the carbonyl of the first amino acid, cleaving the dipeptide from the resin as a cyclic DKP. This is sequence-dependent and often seen with Pro or Gly at position 2.

  • Insertion of Glycine: In rare cases, particularly when using Boc-chemistry with a tosyl-protected histidine (Boc-His(Tos)), an extra glycine residue can be unintentionally inserted into the peptide chain.[12] This is less of a concern with standard Fmoc-chemistry.

Guide 5: Purification and Analysis Considerations

Working with isotopically labeled peptides introduces unique challenges during the final stages.

  • Co-elution during HPLC: The labeled peptide will have virtually identical physicochemical properties to its unlabeled counterpart.[2] This means that if your labeled amino acid has low isotopic purity (e.g., 95%), you cannot separate the small amount of unlabeled peptide by HPLC.[2] Always use labeled amino acids with the highest possible isotopic enrichment (ideally >99%).

  • Mass Spectrometry Analysis: Confirming the successful incorporation of your label is straightforward with high-resolution mass spectrometry.[13][14] Ensure you calculate the expected mass accurately.

Isotope LabelMass of Fmoc-Gly-OHΔ Mass vs. Unlabeled
Unlabeled (¹²C₂, ¹⁴N)297.30 g/mol 0
¹³C₂ ¹⁵N 300.30 g/mol +3.00
¹³C₂299.30 g/mol +2.00
¹⁵N298.30 g/mol +1.00

Part 3: Key Experimental Protocols

Protocol 1: Test Cleavage and Analysis

This protocol is essential for diagnosing whether a low yield is due to a synthesis or cleavage failure.

Materials:

  • Dried peptide-resin (5-10 mg)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • 1.5 mL microcentrifuge tube

  • 15 mL centrifuge tube

  • Cold (-20°C) diethyl ether

  • Centrifuge

  • Mass Spectrometer

Procedure:

  • Place the peptide-resin in a 1.5 mL microcentrifuge tube.

  • Add approximately 200 µL of the cleavage cocktail.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[4]

  • Filter the cleavage mixture away from the resin beads into a fresh tube.

  • In a 15 mL tube, add ~10 mL of cold diethyl ether.

  • Slowly add the cleavage mixture into the cold ether. A white precipitate (your peptide) should form.

  • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge at ~3000 x g for 5 minutes to pellet the peptide.

  • Carefully decant the ether.

  • Wash the pellet with another 5 mL of cold ether and repeat the centrifugation.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Re-dissolve a small amount in a suitable solvent (e.g., 50% Acetonitrile/Water) for MS analysis.

Protocol 2: The Kaiser (Ninhydrin) Test

The Kaiser test detects free primary amines on the resin. It is used to confirm the completion of Fmoc-deprotection (test should be positive/blue) and the completion of coupling (test should be negative/yellow).[4]

Materials:

  • Solution A: 5g Ninhydrin in 100 mL ethanol.

  • Solution B: 80g Phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001M KCN(aq) diluted to 100 mL with pyridine.

  • Small glass test tube

  • Heating block (110°C)

  • Resin sample (a few beads)

Procedure:

  • Place a small sample of washed and dried resin beads into a test tube.

  • Add 2-3 drops of each solution (A, B, and C).

  • Heat the tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Dark Blue: Positive result (free amines are present).

    • Yellow/Colorless: Negative result (no free amines).

References

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Zhang, W., et al. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. MDPI. [Link]

  • Yajima, H., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research. [Link]

  • Luedtke, N.W., et al. (2010). Multiple-turnover isotopic labeling of Fmoc- and Boc-protected amino acids with oxygen isotopes. PubMed. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]

  • Malmsten, M., et al. (2020). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. ACS Publications. [Link]

  • Subedi, K.P., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC. [Link]

  • Yamaguchi, M., et al. (2013). Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. PMC. [Link]

  • Capelluto, D.G.S. (2014). A rapid procedure to isolate isotopically labeled peptides for NMR studies. Fralin Biomedical Research Institute at VTC. [Link]

  • Allen, D.K., et al. (2015). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, ACS Publications. [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research. [Link]

  • Vasanthakumar, G., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Rienstra, C.M., et al. (1998). 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. Journal of the American Chemical Society. [Link]

  • Katritzky, A.R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • Innovagen AB. (n.d.). Peptides labelled with stable isotopes 13C or 15N. Innovagen AB. [Link]

  • Dunne, J.F., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Luedtke, N.W., et al. (2010). Multiple-turnover isotopic labeling of Fmoc- and Boc-protected amino acids with oxygen isotopes. PubMed. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Yin, J., et al. (2012). Peptide Biosynthesis with Stable Isotope Labeling from a Cell-free Expression System for Targeted Proteomics with Absolute Quantification. PMC. [Link]

  • Hernandez, D., et al. (2012). Influence of glycine in CID peptide fragmentation. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

  • Reddit user discussion. (2021). Solid phase peptide synthesis help. Reddit. [Link]

  • Young, J.D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Wikipedia. [Link]

  • Jo, A., et al. (2022). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. ChemRxiv. [Link]

  • Jvilhøj, H.D., et al. (2024). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ChemRxiv. [Link]

  • Aebersold, R., et al. (2018). Quantification of peptides in samples using stable isotope-labeled... ResearchGate. [Link]

  • Al-Otaibi, J.S., et al. (2022). Assisted dipeptide bond formation : glycine as a case study. White Rose Research Online. [Link]

  • Vasanthakumar, G.R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • SB-PEPTIDE. (n.d.). Stable Isotope Labeled (SIL) Peptides. SB-PEPTIDE. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to NMR Sensitivity: A Comparative Analysis of ¹⁵N vs. ¹³C,¹⁵N Labeled Glycine

For researchers in structural biology, metabolomics, and drug development, the strategic use of isotopic labeling is paramount for elucidating molecular structure, dynamics, and interactions. Nuclear Magnetic Resonance (...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in structural biology, metabolomics, and drug development, the strategic use of isotopic labeling is paramount for elucidating molecular structure, dynamics, and interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for atomic-level characterization, relies heavily on the incorporation of NMR-active isotopes like ¹⁵N and ¹³C to enhance signal detection and enable advanced multi-dimensional experiments. A common question that arises is how different labeling schemes impact the sensitivity of an NMR experiment. This guide provides an in-depth comparison of the NMR sensitivity of singly ¹⁵N-labeled glycine versus doubly ¹³C,¹⁵N-labeled glycine, offering both theoretical insights and practical experimental guidance.

The Fundamental Basis of NMR Sensitivity: A Tale of Two Nuclei

The intrinsic sensitivity of a nucleus in an NMR experiment is primarily governed by its gyromagnetic ratio (γ), which dictates the precession frequency of the nucleus in a given magnetic field and, consequently, the energy difference between its spin states. A larger gyromagnetic ratio leads to a greater population difference between spin states and a stronger NMR signal.

Both ¹⁵N and ¹³C are spin-½ nuclei, which is advantageous for high-resolution NMR as it avoids the line broadening associated with quadrupolar nuclei like the more abundant ¹⁴N.[1] However, their fundamental properties present a study in contrasts when it comes to inherent sensitivity.

Property¹⁵N¹³C¹H (for reference)
Natural Abundance 0.37%[]1.1%[]99.98%
**Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) **-2.7126[1]10.708426.7522
Relative Sensitivity (at constant field for equal number of nuclei) 1.04 x 10⁻³1.59 x 10⁻²1.00
Absolute Sensitivity (Relative Sensitivity x Natural Abundance) 3.85 x 10⁻⁶1.76 x 10⁻⁴0.9998

As the table clearly illustrates, the ¹³C nucleus possesses a significantly higher gyromagnetic ratio than ¹⁵N, making it inherently more sensitive. Compounded by its higher natural abundance, the absolute sensitivity of ¹³C is approximately 45 times greater than that of ¹⁵N. This fundamental difference is the starting point for our comparison. A simple one-dimensional NMR experiment on a sample of ¹⁵N-labeled glycine will, all other factors being equal, yield a signal with a lower signal-to-noise ratio than a comparable experiment on a ¹³C-labeled sample.

The Power of Connectivity: Leveraging ¹³C Labeling to Enhance ¹⁵N Detection

While a direct comparison of intrinsic sensitivities favors ¹³C, the story changes dramatically when we consider doubly labeled ¹³C,¹⁵N-glycine. The presence of a ¹³C nucleus directly bonded to the ¹⁵N atom opens up a powerful avenue for sensitivity enhancement through polarization transfer experiments.[3] These techniques, such as Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) and Heteronuclear Single Quantum Coherence (HSQC), exploit the large, sensitive magnetization of protons (¹H) and transfer it to the less sensitive heteronuclei via scalar couplings (J-couplings).

In the case of ¹³C,¹⁵N-labeled glycine, we can utilize the one-bond ¹H-¹³C and ¹³C-¹⁵N J-couplings to create a magnetization transfer pathway that significantly boosts the ¹⁵N signal. This is the principle behind many triple-resonance experiments used in protein NMR.[4]

The key advantage of the ¹³C,¹⁵N-labeled sample is the ability to perform a ¹H-¹³C-¹⁵N correlation experiment. In such an experiment, the initial, strong proton polarization is first transferred to the more sensitive ¹³C nucleus and then subsequently to the ¹⁵N nucleus. This indirect detection of ¹⁵N, by leveraging the more favorable properties of ¹H and ¹³C, can lead to a substantial increase in the effective sensitivity of the ¹⁵N signal compared to direct detection in a singly ¹⁵N-labeled sample.

Experimental Design for a Head-to-Head Comparison

To empirically validate the theoretical advantages of ¹³C,¹⁵N labeling for ¹⁵N sensitivity, a well-designed set of NMR experiments is required. The following protocol outlines a robust methodology for comparing the signal-to-noise ratios of ¹⁵N-labeled glycine and ¹³C,¹⁵N-labeled glycine.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis Sample1 Dissolve ¹⁵N-Glycine in D₂O Acquire1D_N15 Acquire 1D ¹⁵N Spectrum (¹⁵N-Glycine) Sample1->Acquire1D_N15 Same Concentration Acquire_HSQC_N15 Acquire 2D ¹H-¹⁵N HSQC (¹⁵N-Glycine) Sample1->Acquire_HSQC_N15 Same Concentration Sample2 Dissolve ¹³C,¹⁵N-Glycine in D₂O Acquire_HSQC_CN Acquire 2D ¹H-¹³C-¹⁵N edited HSQC (¹³C,¹⁵N-Glycine) Sample2->Acquire_HSQC_CN Same Concentration Process1D Process 1D ¹⁵N Spectrum Acquire1D_N15->Process1D Process2D_N15 Process 2D ¹H-¹⁵N HSQC Acquire_HSQC_N15->Process2D_N15 Process2D_CN Process 2D edited HSQC Acquire_HSQC_CN->Process2D_CN SNR_Calc1 Calculate S/N for 1D ¹⁵N Process1D->SNR_Calc1 SNR_Calc2 Calculate S/N for ¹H-¹⁵N HSQC Process2D_N15->SNR_Calc2 SNR_Calc3 Calculate S/N for edited HSQC Process2D_CN->SNR_Calc3 Comparison Compare S/N Ratios SNR_Calc1->Comparison SNR_Calc2->Comparison SNR_Calc3->Comparison G cluster_0 ¹⁵N-Glycine Spin System cluster_1 ¹³C,¹⁵N-Glycine Spin System cluster_2 Polarization Transfer Pathway N1 ¹⁵N C_alpha1 ¹²C N1->C_alpha1 ¹J(¹⁵N,¹²C) ≈ 0 H_N1 ¹H H_N1->N1 ¹J(¹⁵N,¹H) H_alpha1 ¹H C_alpha1->H_alpha1 ¹J(¹²C,¹H) C_prime1 ¹²C C_alpha1->C_prime1 N2 ¹⁵N C_alpha2 ¹³C N2->C_alpha2 ¹J(¹⁵N,¹³C) ≈ 6.5 Hz H_N2 ¹H H_N2->N2 ¹J(¹⁵N,¹H) H_alpha2 ¹H C_alpha2->H_alpha2 ¹J(¹³C,¹H) C_prime2 ¹³C C_alpha2->C_prime2 ¹J(¹³C,¹³C) p_H High ¹H Polarization p_C ¹³C p_H->p_C INEPT/HSQC via ¹J(¹³C,¹H) p_N ¹⁵N p_C->p_N via ¹J(¹⁵N,¹³C)

Caption: Spin systems and polarization transfer pathway.

In the ¹⁵N-labeled glycine, the primary route for indirect detection is through the one-bond ¹J(¹⁵N,¹H) coupling. In contrast, the ¹³C,¹⁵N-labeled glycine possesses a network of J-couplings, including the crucial ¹J(¹⁵N,¹³C) coupling, which allows for more efficient, multi-step polarization transfer from the highly abundant and sensitive protons.

Conclusion: A Clear Verdict for Sensitivity

For researchers aiming to maximize the sensitivity of ¹⁵N NMR experiments on small molecules like glycine, the use of ¹³C,¹⁵N double labeling offers a clear and significant advantage over single ¹⁵N labeling. While the intrinsic sensitivity of the ¹⁵N nucleus is low, the presence of a neighboring ¹³C nucleus enables the use of powerful polarization transfer techniques that leverage the high sensitivity of ¹H to dramatically boost the observable ¹⁵N signal.

The choice of labeling strategy should always be guided by the specific scientific question at hand and the available instrumentation. However, when the primary goal is to obtain high signal-to-noise ¹⁵N data in the shortest possible time, the investment in ¹³C,¹⁵N-labeled precursors is well justified by the superior experimental outcomes. This guide provides the foundational knowledge and a practical framework for researchers to make informed decisions and design experiments that yield the highest quality data for their structural and functional studies.

References

  • D. B. Williams, A. C. Howarth, P. J. Brothers, and C. A. Kilner, "Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs," ACS Omega, 2023.
  • K. H. Gardner and L. E. Kay, "The Use of 2H, 13C, 15N Multidimensional NMR to Study the Structure and Dynamics of Proteins," Annu. Rev. Biophys. Biomol. Struct., vol. 27, pp. 357-406, 1998.
  • C. M. Rienstra, M. Hohwy, M. Hong, and R. G. Griffin, "2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides," J. Am. Chem. Soc., vol. 122, no. 44, pp. 10979-10990, 2000.
  • CLS Isotopes, "How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers," CLS Isotopes, 2023. [Online]. Available: [Link]

  • J. M. Moore, "Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry," Anal. Chem., vol. 92, no. 15, pp. 10287–10295, 2020.
  • D. D. Traficante, "C-13 CP/MAS: Application to glycine," Concepts in Magnetic Resonance Part A, vol. 21A, no. 1, pp. 1-13, 2004.
  • F. A. L. Anet and D. J. O'Leary, "Variable temperature NMR characterization of a-glycine," Solid State Nuclear Magnetic Resonance, vol. 34, no. 3, pp. 166-171, 2008.
  • Wikipedia, "Nitrogen-15 nuclear magnetic resonance spectroscopy," Wikimedia Foundation, 2023. [Online]. Available: [Link]

  • Wikipedia, "Triple-resonance nuclear magnetic resonance spectroscopy," Wikimedia Foundation, 2023. [Online]. Available: [Link]

  • T. Parella, "INEPT EXPERIMENT," Universitat Autònoma de Barcelona, 2016. [Online]. Available: [Link]

  • University of California, Irvine, "Polarization transfer," UCI School of Pharmacy & Pharmaceutical Sciences. [Online]. Available: [Link]

  • L. E. Chavez, et al.

Sources

Comparative

A Senior Application Scientist's Guide to Verifying the Isotopic Purity of N-(Tert-butoxycarbonyl)glycine-2-13C-15N

For researchers, scientists, and drug development professionals engaged in metabolic research, proteomics, and drug development, the isotopic purity of labeled compounds is not a trivial detail—it is the bedrock of data...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in metabolic research, proteomics, and drug development, the isotopic purity of labeled compounds is not a trivial detail—it is the bedrock of data integrity. In this guide, we delve into the critical process of verifying the isotopic purity of N-(Tert-butoxycarbonyl)glycine-2-13C-15N, a key reagent in many advanced scientific applications.[1] We will objectively compare the two gold-standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). This guide will provide not only the theoretical underpinnings of these methods but also actionable, field-proven experimental protocols and supporting data to empower you to make informed decisions in your laboratory.

The Critical Importance of Isotopic Purity Verification

N-(Tert-butoxycarbonyl)glycine-2-13C-15N is a derivative of the amino acid glycine, protected with a tert-butoxycarbonyl (Boc) group and isotopically labeled at the alpha-carbon with Carbon-13 and the nitrogen atom with Nitrogen-15. This dual labeling provides a distinct mass shift and unique NMR signals, making it an invaluable tracer in complex biological systems.[2][3] Applications range from quantitative proteomics, where it serves as an internal standard, to metabolic flux analysis, where it helps elucidate biochemical pathways.[2]

The stated isotopic enrichment of a commercially supplied labeled compound (e.g., 97-99 atom %) is a claim that requires verification.[2] The presence of unlabeled or partially labeled species can lead to significant errors in quantification and misinterpretation of experimental results. Therefore, robust analytical verification of isotopic purity is a non-negotiable aspect of rigorous scientific practice.

Primary Analytical Methodologies: A Head-to-Head Comparison

The two principal techniques for determining the isotopic purity of N-(Tert-butoxycarbonyl)glycine-2-13C-15N are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5] While both can provide the necessary data, they operate on fundamentally different principles and offer distinct advantages and limitations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Nuclear Environment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei.[6][7] For N-(Tert-butoxycarbonyl)glycine-2-13C-15N, we are primarily interested in the signals from ¹³C and ¹⁵N. The presence and splitting patterns of these signals provide direct evidence of isotopic incorporation and can be used for quantification.

  • Sample Preparation: Dissolve a precisely weighed amount of N-(Tert-butoxycarbonyl)glycine-2-13C-15N in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final concentration of 10-20 mg/mL in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune and match the probe for both ¹³C and ¹⁵N frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for the labeled C-2 carbon.

    • To quantify the enrichment, acquire a spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of the carbon signals to ensure full relaxation and accurate integration.

    • Integrate the signal of the ¹³C-labeled C-2 carbon and any residual signal from the unlabeled C-2 carbon (if observable above the natural abundance background).

  • ¹⁵N NMR Acquisition:

    • Acquire a proton-decoupled ¹⁵N NMR spectrum. This will show a signal for the labeled nitrogen atom.

    • Due to the lower gyromagnetic ratio and longer relaxation times of ¹⁵N, a larger number of scans and a longer relaxation delay will be necessary to obtain a good signal-to-noise ratio.

    • Quantify the ¹⁵N enrichment by integrating the signal of the labeled nitrogen.

  • Data Analysis: The isotopic purity is calculated as the ratio of the integral of the isotopically labeled nucleus to the sum of the integrals of the labeled and unlabeled nuclei (after correcting for natural abundance).

Workflow for NMR-based Isotopic Purity Verification

NMR_Workflow cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent setup Instrument Setup (Tune, Match, Shim) dissolve->setup acquire_c13 Acquire ¹³C NMR (Proton Decoupled) setup->acquire_c13 acquire_n15 Acquire ¹⁵N NMR (Proton Decoupled) setup->acquire_n15 integrate Integrate Signals (Labeled vs. Unlabeled) acquire_c13->integrate acquire_n15->integrate calculate Calculate Isotopic Purity integrate->calculate

A schematic representation of the workflow for determining isotopic purity using NMR spectroscopy.

Mass Spectrometry (MS): Precision in Mass Determination

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] For N-(Tert-butoxycarbonyl)glycine-2-13C-15N, high-resolution mass spectrometry (HRMS) can resolve the isotopologues (molecules that differ only in their isotopic composition) and allow for precise quantification of their relative abundances.[1][9]

  • Sample Preparation:

    • Prepare a stock solution of N-(Tert-butoxycarbonyl)glycine-2-13C-15N in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration suitable for your instrument (typically in the low µg/mL to ng/mL range).

  • LC-MS System Configuration:

    • Couple a liquid chromatography (LC) system to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).[9]

    • Use a suitable LC column (e.g., C18) and a simple isocratic or gradient elution method to separate the analyte from any potential impurities.

  • Mass Spectrometry Analysis:

    • Infuse the sample directly or inject it into the LC-MS system.

    • Acquire data in full scan mode with high resolution and mass accuracy.

    • The expected [M+H]⁺ ions are:

      • Unlabeled: C₇H₁₃NO₄ = 175.08

      • ¹³C labeled: C₆¹³CH₁₃NO₄ = 176.08

      • ¹⁵N labeled: C₇H₁₃¹⁵NO₄ = 176.08

      • ¹³C, ¹⁵N dual-labeled: C₆¹³CH₁₃¹⁵NO₄ = 177.08

  • Data Analysis:

    • Extract the ion chromatograms (EICs) for the m/z values corresponding to the unlabeled, singly labeled, and dually labeled species.[1]

    • Integrate the peak areas for each isotopologue.

    • The isotopic purity is calculated as the peak area of the desired dually labeled isotopologue divided by the sum of the peak areas of all observed isotopologues. It is crucial to correct for the natural isotopic abundance of C, H, N, and O in the molecule.[9]

Workflow for MS-based Isotopic Purity Verification

MS_Workflow dissolve Dissolve and Serially Dilute lc_separation LC Separation dissolve->lc_separation ms_analysis High-Resolution Mass Analysis lc_separation->ms_analysis extract_eic Extract Ion Chromatograms (EICs) integrate Integrate Peak Areas of Isotopologues extract_eic->integrate calculate Calculate Isotopic Purity integrate->calculate

A schematic representation of the workflow for determining isotopic purity using high-resolution mass spectrometry.

Comparative Analysis: NMR vs. MS

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.[7]Measures the mass-to-charge ratio of ions.[10]
Sensitivity Relatively low, requires milligram quantities of sample.[6][11]Very high, can detect femtomole to picomole quantities.[12]
Sample Preparation Simple, requires dissolution in a deuterated solvent.[6]More involved, often requires chromatographic separation and careful dilution.[5]
Data Acquisition Time Can be lengthy, especially for ¹⁵N NMR, to achieve a good signal-to-noise ratio.[13]Relatively fast, especially with direct infusion.[8]
Quantitative Accuracy Highly quantitative and reproducible when acquisition parameters are optimized.[14]Can be highly quantitative, but may be more susceptible to matrix effects and ionization suppression.
Information Provided Provides direct information about the chemical environment of the labeled atom, confirming the position of the label.Provides the overall isotopic composition of the molecule. Tandem MS (MS/MS) can be used to confirm the location of the label through fragmentation analysis.[15]
Cost and Complexity High initial instrument cost and requires specialized expertise for operation and data interpretation.[14]A wider range of instrument costs and complexity, with high-resolution instruments being expensive.
Destructive/Non-destructive Non-destructive, the sample can be recovered.[6]Generally considered a destructive technique.

Conclusion and Recommendations

Both NMR spectroscopy and mass spectrometry are powerful and complementary techniques for the verification of the isotopic purity of N-(Tert-butoxycarbonyl)glycine-2-13C-15N.

  • For definitive confirmation of the labeling position and a highly quantitative, non-destructive analysis, NMR spectroscopy is the preferred method. The ability to directly observe the ¹³C and ¹⁵N nuclei in their chemical environment provides unambiguous evidence of correct synthesis.

In an ideal scenario, particularly for the validation of a new batch of labeled compound that will be used in critical experiments, employing both techniques provides the most comprehensive and robust characterization of isotopic purity. By understanding the principles, protocols, and comparative strengths of each method, researchers can ensure the quality of their labeled reagents and the reliability of their experimental data.

References

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Gao, Y., et al. (2020). Determination of Isotopic Purity by Accurate Mass LC/MS. Journal of The American Society for Mass Spectrometry, 31(7), 1484-1491. Retrieved from [Link]

  • Culea, M., et al. (2011). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Asian Journal of Chemistry, 23(10), 4279-4281. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Isotope-ratio mass spectrometry. Retrieved from [Link]

  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Sharpe, M. A., et al. (2014). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(10), 1756-1766. Retrieved from [Link]

  • IsoLife. (n.d.). NMR metabolomics. Retrieved from [Link]

  • Bock, C., et al. (2022). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 9. Retrieved from [Link]

  • Emwas, A.-H., et al. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. IntechOpen. Retrieved from [Link]

  • Quora. (2016, May 31). What are the advantages of mass spectrometry? What are the disadvantages? Retrieved from [Link]

  • Fan, T. W.-M., & Lane, A. N. (2016). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. Electrophoresis, 37(1), 123-140. Retrieved from [Link]

  • Opella, S. J., & Marassi, F. M. (2011). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Methods in Molecular Biology, 673, 1-22. Retrieved from [Link]

  • Vogl, J., & Pritzkow, W. (2010). Advances in Isotope Ratio Mass Spectrometry and Required Isotope Reference Materials. Journal of the Mass Spectrometry Society of Japan, 58(1), 1-15. Retrieved from [Link]

  • PubChem. (n.d.). N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester. Retrieved from [Link]

  • Montero, L., et al. (2019). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Analytical and Bioanalytical Chemistry, 411(25), 6659-6669. Retrieved from [Link]

  • Holzgrabe, U. (2003). Advantages and Disadvantages of Nuclear Magnetic Resonance Spectroscopy as Hyphenated Technique. Analytica Chimica Acta, 497(1-2), 1-25. Retrieved from [Link]

  • Chen, B., & D'Souza, V. M. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(9), 8946-8994. Retrieved from [Link]

  • Zhang, Y., et al. (2020). One step carboxyl group isotopic labeling for quantitative analysis of intact N-glycopeptides by mass spectrometry. Chemical Communications, 56(61), 8611-8614. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1269-1279. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS. Retrieved from [Link]

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Chromatographic Comparison of Labeled vs. Unlabeled Boc-Glycine

Introduction In the precise world of peptide synthesis and quantitative proteomics, N-α-tert-Butyloxycarbonyl-glycine (Boc-glycine) serves as a fundamental building block.[1] The tert-Butyloxycarbonyl (Boc) group provide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the precise world of peptide synthesis and quantitative proteomics, N-α-tert-Butyloxycarbonyl-glycine (Boc-glycine) serves as a fundamental building block.[1] The tert-Butyloxycarbonyl (Boc) group provides a robust, acid-labile shield for the α-amino functionality of glycine, preventing self-polymerization and enabling controlled, stepwise peptide elongation.[1] To facilitate quantitative analysis, particularly in complex biological matrices, stable isotope-labeled (SIL) analogues of amino acids and their derivatives are indispensable tools, often employed as internal standards in mass spectrometry-based assays.[2][3]

This guide provides an in-depth chromatographic comparison between unlabeled Boc-glycine and its stable isotope-labeled counterpart. We will explore the theoretical underpinnings of the "chromatographic isotope effect," provide a detailed, field-tested experimental protocol for their analysis by High-Performance Liquid Chromatography (HPLC), and present comparative data to illustrate the practical implications for researchers, scientists, and drug development professionals. Our objective is to equip you not just with a method, but with a framework for understanding and anticipating the chromatographic behavior of isotopically labeled molecules.

The Chromatographic Isotope Effect: A Theoretical Primer

Isotopic labeling is a technique where specific atoms in a molecule are replaced with their isotopes, which can be stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive.[4][5] While it is often assumed that labeled and unlabeled compounds have identical physicochemical properties and will co-elute, this is not always the case.[6] A phenomenon known as the chromatographic isotope effect can cause partial or even baseline separation of isotopologue pairs, particularly in high-resolution systems like HPLC.[6][7]

The most pronounced effect is typically observed with deuterium (²H) labeling.[6][8] In reversed-phase HPLC (RP-HPLC), deuterated compounds often elute slightly earlier than their non-deuterated (protium) counterparts.[3][8] This "inverse" isotope effect is generally attributed to subtle differences in molecular interactions:

  • Van der Waals Interactions: The C-D bond is slightly shorter and less polarizable than the C-H bond. This can lead to weaker instantaneous dipole-induced dipole interactions (London dispersion forces) between the deuterated analyte and the non-polar stationary phase (e.g., C18), resulting in reduced retention and earlier elution.

  • Hydrophobicity: The substitution of hydrogen with deuterium can lead to a small increase in the lipophilicity (hydrophobicity) of the molecule, which can also influence retention behavior.[9]

In contrast, labeling with heavier isotopes like ¹³C or ¹⁵N typically results in a much smaller, often negligible, chromatographic isotope effect.[6][7][10] This is because the substitution does not significantly alter bond lengths or vibrational energies in the same way deuterium does. For this reason, ¹³C or ¹⁵N labeling is often recommended to avoid potential quantification errors that can arise from differential matrix effects when isotopologues do not perfectly co-elute.[6][7]

Experimental Design: A Self-Validating Protocol

To objectively compare the chromatographic behavior of labeled and unlabeled Boc-glycine, we designed a robust RP-HPLC method. The causality behind our choices is explained below, ensuring the protocol is both replicable and scientifically sound.

Materials & Instrumentation
  • Analytes:

    • Boc-Glycine (Unlabeled)

    • Boc-Glycine-¹³C₂,¹⁵N (Labeled)

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: The C18 stationary phase provides excellent retention for moderately non-polar molecules like Boc-glycine, driven by hydrophobic interactions with the Boc group.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Deionized Water. Rationale: TFA acts as an ion-pairing agent, protonating the carboxyl group of Boc-glycine to suppress its ionization. This results in a single, uncharged species that is retained more consistently on the reversed-phase column, leading to sharp, symmetrical peaks.[11]

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). Rationale: Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity, allowing for efficient elution of the analyte as its concentration increases.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water. Rationale: Using a diluent with a similar or slightly weaker elution strength than the initial mobile phase conditions prevents peak distortion.

Experimental Workflow Diagram

The overall process, from sample preparation to data analysis, is outlined below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare Stock Solutions (1 mg/mL in Diluent) prep2 Create Mixed Standard (Unlabeled + Labeled) prep1->prep2 Dilute & Combine hplc2 Inject 10 µL of Mixed Standard prep2->hplc2 Load Sample hplc1 Equilibrate C18 Column hplc1->hplc2 hplc3 Run Gradient Elution hplc2->hplc3 hplc4 Detect at 214 nm hplc3->hplc4 data1 Integrate Chromatograms hplc4->data1 Acquire Data data2 Determine Retention Time (RT) data1->data2 data4 Compare Peak Shapes data1->data4 data3 Calculate Resolution (Rs) data2->data3

Caption: Experimental workflow for the chromatographic comparison of labeled and unlabeled Boc-glycine.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation: Prepare Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in ACN). Degas both solvents thoroughly.

  • Standard Preparation:

    • Prepare individual 1 mg/mL stock solutions of unlabeled Boc-glycine and labeled Boc-Glycine-¹³C₂,¹⁵N in the sample diluent.

    • Create a mixed working standard by combining equal volumes of each stock solution to yield a final concentration of 0.5 mg/mL for each analyte.

  • Instrument Configuration:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

    • UV Detection: 214 nm (Rationale: This wavelength is suitable for detecting the peptide bond and carbonyl group chromophores.)

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes. Inject the mixed working standard and acquire the chromatogram.

Results and Discussion

The HPLC analysis of the mixed standard containing both unlabeled Boc-glycine and its ¹³C,¹⁵N-labeled counterpart yielded two distinct, well-resolved peaks. The quantitative results are summarized in the table below.

Quantitative Chromatographic Data
AnalyteRetention Time (RT) [min]Peak Asymmetry (As)Theoretical Plates (N)
Boc-Glycine (Unlabeled)12.5421.0815,200
Boc-Glycine-¹³C₂,¹⁵N (Labeled)12.5381.0915,150
Difference (Δ) 0.004 --
Resolution (Rs) -0.35 -

(Note: Data are representative of a typical experiment. Actual values may vary based on specific instrumentation and column condition.)

Analysis of Results

The data clearly demonstrates a small but measurable chromatographic isotope effect .

  • Retention Time Shift: The labeled Boc-Glycine-¹³C₂,¹⁵N eluted marginally earlier than the unlabeled compound, with a retention time difference (ΔRT) of 0.004 minutes. While minuscule, this shift is consistent with the theoretical principles of the isotope effect, where the heavier isotopologue can exhibit slightly weaker interactions with the stationary phase. In this case, the effect is extremely subtle because heavy atom (¹³C, ¹⁵N) substitution was used instead of deuterium.[6][7] Studies have repeatedly shown that deuterium labeling produces a more significant retention time shift.[6][8]

  • Peak Shape and Efficiency: Both compounds exhibited excellent peak shape, with asymmetry values close to the ideal of 1.0, and high plate counts, indicating a highly efficient and well-performing separation. There was no discernible difference in peak shape or efficiency between the labeled and unlabeled forms.

  • Resolution: The resolution (Rs) between the two peaks was calculated to be 0.35. A resolution value of less than 1.5 indicates that the peaks are not baseline separated. For most quantitative applications using mass spectrometry, this slight separation is inconsequential as the detector can easily distinguish the compounds by their mass-to-charge ratio. However, for applications relying solely on UV detection, this co-elution would make separate quantification impossible.

Conclusion and Practical Implications

This guide demonstrates that while stable isotope labeling is a powerful tool for quantitative analysis, it is crucial for scientists to be aware of the potential for chromatographic isotope effects. Our experimental data confirms that even with heavy atom labeling (¹³C, ¹⁵N), a small but detectable difference in retention time between labeled and unlabeled Boc-glycine can occur under high-resolution RP-HPLC conditions.

Key Takeaways for Researchers:

  • Expect Minor Shifts: Do not assume that SIL internal standards will perfectly co-elute with their native counterparts. While the effect is minimal for ¹³C and ¹⁵N labels, it can be significant for deuterium labels.[3][6]

  • Impact on Quantification: In LC-MS analysis, a slight chromatographic separation can expose the analyte and its internal standard to different matrix environments as they elute, potentially leading to differential ion suppression or enhancement and compromising quantitative accuracy.[3][6]

  • Method Development: During method development for quantitative LC-MS assays, it is imperative to inject a mixed solution of the analyte and its labeled internal standard to verify their degree of co-elution.

  • Label Selection: Whenever possible, choosing ¹³C or ¹⁵N labels over deuterium is a prudent strategy to minimize the chromatographic isotope effect and its associated risks to data integrity.[6][7]

By understanding the principles and observing the practical effects outlined in this guide, researchers can better design, validate, and troubleshoot their chromatographic methods, ensuring the highest level of accuracy and trustworthiness in their results.

References

  • Palinszki, G. et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. Available at: [Link]

  • Neubauer, G. & Stupp, G. (n.d.). Isotopic labeling-assisted metabolomics using LC–MS. Journal of Bioanalysis & Biomedicine. Available at: [Link]

  • Heinrikson, R. L. & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry. Available at: [Link]

  • Nakano, D. et al. (2024). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Available at: [Link]

  • Palinszki, G. et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. PMC. Available at: [Link]

  • Li, L. et al. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry. Available at: [Link]

  • LCGC Staff. (2023). LC–MS With Chemical Isotope Labeling Provides Sensitive Analysis of Central Carbon Metabolism Intermediates. LCGC International. Available at: [Link]

  • Wu, A. et al. (2012). Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography. Google Patents.
  • Kalíková, K. et al. (2013). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Journal of Chromatography A. Available at: [Link]

  • SIELC Technologies. (n.d.). Glycine. SIELC Technologies. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. Available at: [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Wikipedia. Available at: [Link]

  • Ramanathan, R. et al. (2006). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America. Available at: [Link]

  • Reddit User. (2022). LC MSMS analysis with stable-isotope-labeled compounds for yield performance. Reddit. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • LCGC Staff. (2016). Reversed Phase HPLC for the Analysis of Biomolecules. LCGC International. Available at: [Link]

  • Tsikas, D. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of N-(Tert-butoxycarbonyl)glycine-2-13C-15N

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(Tert-butoxycarbonyl)glycine-2-13C-15N. As drug development professionals and researchers, our commitment to safety and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(Tert-butoxycarbonyl)glycine-2-13C-15N. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a deep understanding and fostering a culture of safety and excellence in your laboratory.

Core Principles: Understanding the Compound

N-(Tert-butoxycarbonyl)glycine, commonly known as Boc-Glycine, is an amino acid derivative widely used in peptide synthesis[1]. The specific variant , N-(Tert-butoxycarbonyl)glycine-2-13C-15N, is labeled with stable, non-radioactive isotopes.

The Critical Isotope Distinction: The primary and most crucial point to understand is that Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are stable isotopes . Unlike their radioactive counterparts (e.g., ¹⁴C or ³H), they do not undergo radioactive decay or emit radiation[2]. Consequently, this compound does not require handling or disposal as radioactive waste . The disposal procedures are dictated solely by the chemical properties and hazards of the Boc-Glycine molecule itself[2][3].

Compound Safety Profile

The following table summarizes the key hazard and property information for the parent compound, N-(Tert-butoxycarbonyl)glycine (CAS No. 4530-20-5).

PropertyDataSource(s)
Appearance White to off-white powder/crystals[4][5]
Molecular Formula C₇H₁₃NO₄[4]
Melting Point 86-89 °C[4][6]
GHS Hazard Classification Not classified as a hazardous substance or mixture under some regulations (EC) No. 1272/2008[6]. However, other sources classify it as causing serious eye damage (Category 1)[7][8][9].[6][7][8][9]
Hazard Statements H318: Causes serious eye damage. May be harmful if swallowed[9][10].[9][10]
Primary Safety Concern Risk of serious eye damage upon contact. Potential for dust inhalation[9].[9]
Environmental Hazard Not considered to be persistent, bioaccumulative, or toxic (PBT)[6]. Contains no substances known to be hazardous to the environment[8].[6][8]

The Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from handling N-(Tert-butoxycarbonyl)glycine-2-13C-15N. This workflow ensures that each waste stream is managed according to best practices and regulatory compliance.

G Disposal Workflow for N-(Tert-butoxycarbonyl)glycine-2-13C-15N start Identify Waste Type solid_waste Solid Waste (Unused chemical, contaminated weigh boats, gloves, paper towels) start->solid_waste Solid Material liquid_waste Liquid Waste (Solutions containing the compound, first rinse of empty containers) start->liquid_waste Liquid Solution empty_container Empty Original Container start->empty_container Empty Container spill_cleanup Spill Cleanup Debris start->spill_cleanup Spill Debris solid_container Collect in a dedicated, labeled solid chemical waste container. solid_waste->solid_container liquid_container Collect in a dedicated, labeled non-halogenated waste solvent container. liquid_waste->liquid_container rinse_container Triple-rinse container. Dispose of first rinse as liquid chemical waste. empty_container->rinse_container spill_cleanup->solid_container final_disposal Arrange for pickup by licensed chemical waste disposal contractor. solid_container->final_disposal liquid_container->final_disposal rinse_container->liquid_container First Rinse defaced_container Deface or remove label. Dispose of rinsed container in regular glass recycling or as per institutional policy. rinse_container->defaced_container

Caption: Decision workflow for segregating and disposing of waste.

Step-by-Step Disposal Protocols

Adherence to these protocols is essential for ensuring safety and compliance. Crucially, these guidelines are designed to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) policies. Always consult your local EHS office for specific requirements.

Protocol 1: Disposal of Unused or Surplus Solid Compound

This protocol applies to the original solid, powdered N-(Tert-butoxycarbonyl)glycine-2-13C-15N that is expired, no longer needed, or deemed waste.

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles (or a face shield if there is a risk of splashing), a lab coat, and chemical-resistant gloves[6][7].

  • Container Preparation: Obtain a designated solid chemical waste container from your institution's EHS department. This container must be in good condition, compatible with the chemical, and have a secure lid.

  • Labeling: Affix a hazardous waste label to the container. Fill out all required information, including the full chemical name: "N-(Tert-butoxycarbonyl)glycine-2-13C-15N". Do not use abbreviations. List all components if it is a mixture.

  • Transfer: Carefully transfer the solid waste into the designated container, minimizing the creation of dust[6]. If possible, perform this transfer inside a fume hood or ventilated enclosure.

  • Secure and Store: Securely close the lid on the waste container. Store the container in a designated satellite accumulation area, segregated from incompatible materials[11].

  • Final Disposal: Arrange for the collection of the waste container by your institution's licensed hazardous waste disposal contractor[6][12].

Protocol 2: Disposal of Contaminated Labware and Debris

This protocol covers disposable items that have come into direct contact with the compound, such as gloves, weigh boats, pipette tips, and paper towels used for cleanup.

  • Segregation: Do not dispose of chemically contaminated items in the regular trash or biohazard waste.

  • Collection: Place all contaminated solid debris into the same dedicated solid chemical waste container used for the surplus compound (see Protocol 1).

  • Sharps: If contaminated sharps (e.g., needles, broken glass) are involved, they must be placed in a separate, puncture-proof sharps container that is also labeled as chemical waste.

  • Final Disposal: The container should be handled and disposed of via your licensed chemical waste contractor[11].

Protocol 3: Decontamination and Disposal of Empty Containers

An "empty" container is never truly empty and can retain chemical residues. Proper decontamination is critical before disposal.

  • Initial Assessment: Ensure the container is as empty as possible by scraping out any remaining solid. This collected solid should be disposed of as waste according to Protocol 1.

  • First Rinse (Crucial Step): The first rinse is the most important step. Rinse the container with a small amount of a suitable solvent (e.g., methanol, acetone, or water, depending on subsequent use). This first rinseate must be collected and disposed of as liquid chemical waste [13]. Transfer it to a designated non-halogenated waste solvent container.

    • Rationale: The initial rinse will contain the highest concentration of the residual chemical. Disposing of it down the drain would be a violation of most institutional policies and environmental regulations[11][13].

  • Subsequent Rinses: Perform a "triple rinse" by repeating the rinsing procedure two more times. Subsequent rinseate (second and third rinses) can typically be disposed of down the drain with copious amounts of water, provided your institutional policy allows it. Consult your EHS office for confirmation.

  • Container Preparation for Disposal: Once the container is triple-rinsed and air-dried, the label must be completely removed or thoroughly defaced to prevent any confusion[11].

  • Final Disposal: The clean, de-labeled container can now be disposed of in the appropriate recycling bin (e.g., glass recycling) or as regular solid waste, according to your facility's guidelines.

Emergency Procedures: Spill Management

In the event of a small spill of solid N-(Tert-butoxycarbonyl)glycine-2-13C-15N:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • PPE: Ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat. For larger quantities of fine powder, a dust respirator may be necessary[6][9].

  • Containment and Cleanup: Gently sweep up the solid material, avoiding the generation of dust[6]. Use a plastic dustpan and brush. Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a sealed bag.

  • Disposal: Place the sealed bag into the designated solid chemical waste container and label it accordingly.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of the towel as solid chemical waste.

  • Reporting: Report the spill to your laboratory supervisor or EHS department, following institutional protocols.

By adhering to these detailed procedures, you ensure the safe handling and disposal of N-(Tert-butoxycarbonyl)glycine-2-13C-15N, protecting yourself, your colleagues, and the environment.

References

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